molecular formula C16H20FN3O2S B11268279 N-cyclopentyl-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-cyclopentyl-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B11268279
M. Wt: 337.4 g/mol
InChI Key: CXWGKLVXGYTVQG-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyl group, a fluorophenyl group, and a sulfonamide group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H20FN3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-cyclopentyl-1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C16H20FN3O2S/c1-11-16(23(21,22)19-14-5-3-4-6-14)12(2)20(18-11)15-9-7-13(17)8-10-15/h7-10,14,19H,3-6H2,1-2H3

InChI Key

CXWGKLVXGYTVQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)NC3CCCC3

Origin of Product

United States

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